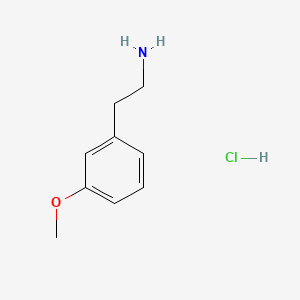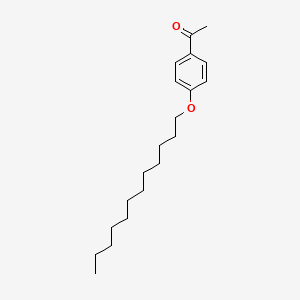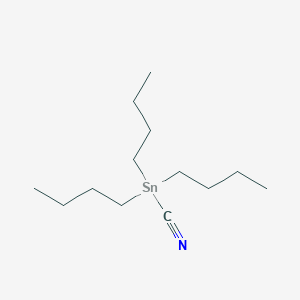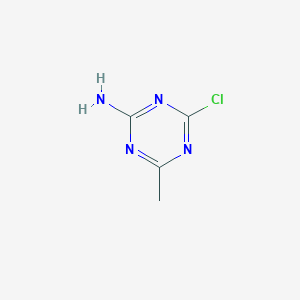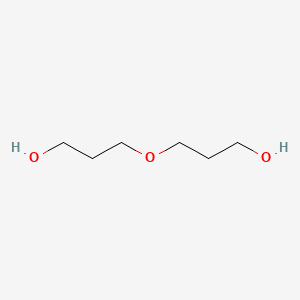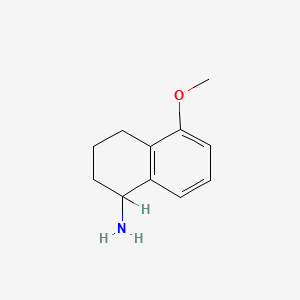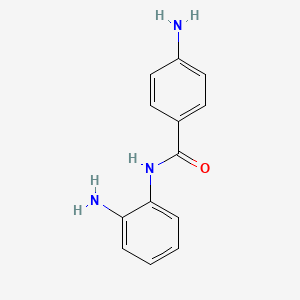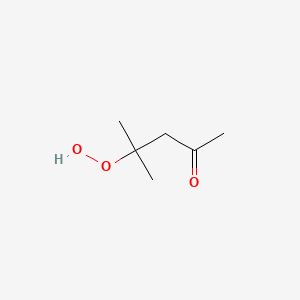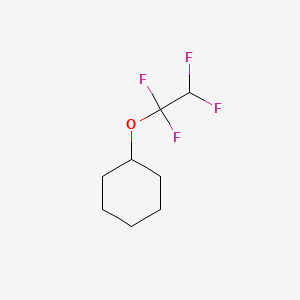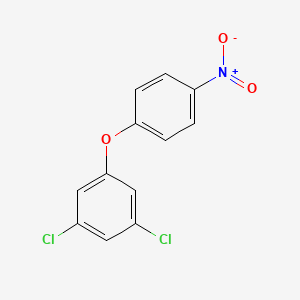
3,5-Dichlorophenyl p-nitrophenyl ether
Übersicht
Beschreibung
3,5-Dichlorophenyl p-nitrophenyl ether, also known as nitrofen, is a chemical compound with the molecular formula C12H7Cl2NO3. It is a diphenyl ether derivative that has been widely used as a herbicide. The compound is known for its ability to control a variety of broadleaf and grass weed species .
Wirkmechanismus
Target of Action
The primary target of 3,5-Dichlorophenyl p-nitrophenyl ether, also known as Nitrofen, is the protoporphyrinogen oxidase enzyme . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll in plants.
Mode of Action
Nitrofen inhibits the protoporphyrinogen oxidase enzyme, thereby disrupting the synthesis of heme and chlorophyll . This inhibition leads to a decrease in the production of these vital components, affecting the plant’s growth and development.
Biochemical Pathways
The affected biochemical pathway is the heme and chlorophyll biosynthesis pathway . By inhibiting the protoporphyrinogen oxidase enzyme, Nitrofen disrupts this pathway, leading to a deficiency in heme and chlorophyll. This deficiency can have downstream effects on various other processes in the plant, including photosynthesis.
Pharmacokinetics
The pharmacokinetic properties of Nitrofen include a low solubility in water (0.0001 g/100ml at 22°C), a high boiling point (368°C), and a high flash point (>200°C) The octanol/water partition coefficient indicates that Nitrofen is more likely to accumulate in organic matter than in water .
Result of Action
The inhibition of the protoporphyrinogen oxidase enzyme by Nitrofen leads to a decrease in the production of heme and chlorophyll. This can result in stunted growth and development in plants, as these components are vital for processes such as photosynthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Nitrofen. For example, its low solubility in water suggests that it is less likely to be distributed in aquatic environments . Furthermore, Nitrofen has been found to be toxic to aquatic organisms, indicating that its use needs to be regulated to prevent environmental contamination.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorophenyl p-nitrophenyl ether typically involves the reaction of 3,5-dichlorophenol with p-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichlorophenyl p-nitrophenyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Various carboxylic acids and quinones.
Reduction: Corresponding amines.
Substitution: Substituted phenyl ethers.
Wissenschaftliche Forschungsanwendungen
3,5-Dichlorophenyl p-nitrophenyl ether has several scientific research applications:
Chemistry: Used as a model compound in studies of diphenyl ether herbicides.
Medicine: Investigated for its potential toxicological effects and mechanisms of action.
Industry: Utilized as a herbicide to control weed growth in agricultural settings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxyfluorfen: Another diphenyl ether herbicide with similar herbicidal activity.
Fluorodifen: A related compound with a different substitution pattern on the phenyl rings.
Uniqueness
3,5-Dichlorophenyl p-nitrophenyl ether is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and herbicidal activity. Its ability to induce stomatal closure and membrane permeability changes sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
1,3-dichloro-5-(4-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-5-9(14)7-12(6-8)18-11-3-1-10(2-4-11)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZIXOIDCOTWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943431 | |
| Record name | 1,3-Dichloro-5-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21105-77-1 | |
| Record name | Ether, 3,5-dichlorophenyl p-nitrophenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021105771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-5-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



